

Technical Monograph: Hexyl Isonicotinate (CAS 71653-48-0)

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Compound of Interest

Compound Name:	4-Pyridinecarboxylic acid, hexyl ester
CAS No.:	71653-48-0
Cat. No.:	B1618491

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Executive Summary

Hexyl Isonicotinate (4-Pyridinecarboxylic acid, hexyl ester) is a lipophilic ester derivative of isonicotinic acid. While often confused with its regioisomer hexyl nicotinate (a common cosmetic vasodilator), the isonicotinate isomer possesses distinct pharmacological relevance, primarily in the domain of antimycobacterial research and as a lipophilic prodrug scaffold for targeting *Mycobacterium tuberculosis*.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis protocols, and structural characterization of CAS 71653-48-0, designed for medicinal chemists and process scientists.

Part 1: Chemical Identity & Structural Analysis

Molecular Architecture

Hexyl isonicotinate consists of a pyridine ring substituted at the C4 position with a hexyloxycarbonyl group. This 4-substitution pattern is the defining feature that links it

pharmacologically to the first-line anti-tuberculosis drug, Isoniazid (isonicotinic acid hydrazide), rather than the vitamin B3 (niacin) pathway associated with the 3-substituted nicotinate isomers.

Property	Data	Notes
CAS Number	71653-48-0	Distinct from Hexyl Nicotinate (CAS 23597-82-2)
IUPAC Name	Hexyl pyridine-4-carboxylate	
Molecular Formula		
Molecular Weight	207.27 g/mol	
LogP (Predicted)	-3.6 - 3.9	Highly lipophilic compared to parent acid (LogP ~0.[1]1)
pKa (Conj. Acid)	-5.2	Pyridine nitrogen basicity
Boiling Point	~295°C (at 760 mmHg)	Predicted based on ester homologs
Physical State	Colorless to pale yellow liquid	Oily consistency

Structural Differentiation (Critical)

Researchers must distinguish between the two common hexyl esters of pyridinecarboxylic acid:

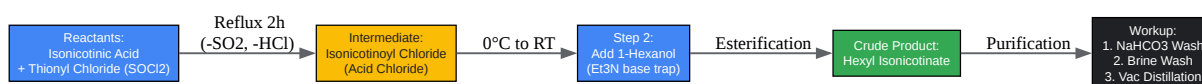
- Hexyl Nicotinate (3-isomer): Rubefacient, vasodilator, cosmetic ingredient.[2]
- Hexyl Isonicotinate (4-isomer): Antimycobacterial prodrug research, synthesis intermediate.

Part 2: Synthetic Pathways & Process Chemistry

To achieve high purity (>98%) suitable for biological screening, the Acyl Chloride Method is superior to direct Fischer esterification due to faster kinetics and simplified workup (avoiding the equilibrium limitations of water removal).

Synthesis Workflow (Acyl Chloride Route)

The following protocol utilizes in situ generation of isonicotinoyl chloride to prevent hydrolysis, followed by nucleophilic attack by 1-hexanol.



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Figure 1: Two-step synthesis via acid chloride activation to ensure complete conversion.

Detailed Experimental Protocol

Reagents:

- Isonicotinic acid (1.0 eq)[3]
- Thionyl chloride (, 2.5 eq)
- 1-Hexanol (1.2 eq)
- Triethylamine (, 1.5 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

- Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (), suspend isonicotinic acid in anhydrous toluene. Add thionyl chloride dropwise.
- Reflux: Heat to reflux (80-90°C) for 2–3 hours until the solution becomes clear and gas evolution () ceases.

- Evaporation: Remove excess thionyl chloride and solvent under reduced pressure to yield the crude isonicotinoyl chloride (yellowish solid/oil). Do not expose to air for long periods.[4]
- Esterification: Redissolve the residue in anhydrous DCM. Cool to 0°C. Add triethylamine (base trap).
- Addition: Add 1-hexanol dropwise over 20 minutes. Allow the mixture to warm to room temperature and stir for 4–6 hours.
- Workup:
 - Quench with saturated aqueous
(removes unreacted acid).
 - Wash organic layer with water, then brine.
 - Dry over anhydrous
, filter, and concentrate in vacuo.
- Purification: Distill under high vacuum or perform flash chromatography (Hexane:EtOAc 8:2) to obtain pure Hexyl Isonicotinate.

Part 3: Analytical Characterization

Verification of the 4-substitution pattern is critical to ensure the product is not the 3-isomer (nicotinate).

Spectral Expectations

Technique	Diagnostic Signal	Structural Assignment
1H-NMR (CDCl3)	8.78 (d, 2H,)	C2, C6 Protons (Deshielded by N). Note: AA'BB' pattern typical of 4-sub.
7.85 (d, 2H,)	C3, C5 Protons (Ortho to ester).	
4.35 (t, 2H)	(Alpha-methylene of hexyl group).	
0.89 (t, 3H)	Terminal Methyl of hexyl chain.	
FT-IR	~1725	C=O Stretch (Ester).[4]
~1590, 1560	C=N / C=C Pyridine ring skeletal vibrations.	
MS (ESI+)	m/z 208.1	Protonated molecular ion.

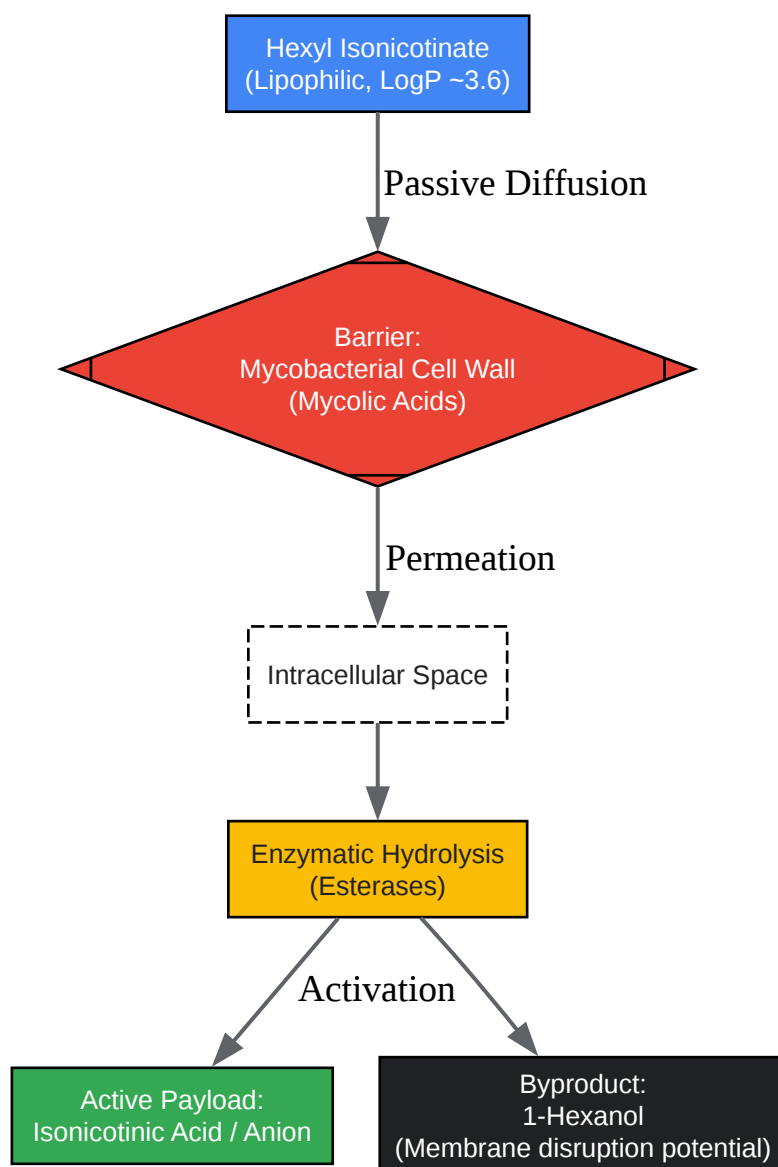
Differentiation Note: In the 3-isomer (Nicotinate), the aromatic region is complex (singlet at C2, doublets at C4/C6, dd at C5). In Hexyl Isonicotinate (4-isomer), the symmetry results in two distinct doublets (AA'BB' system).

Part 4: Pharmacological Applications & SAR

Prodrug Strategy: The "Trojan Horse" Mechanism

Isonicotinic acid is highly polar (zwitterionic) at physiological pH, limiting its passive diffusion across the waxy, mycolic acid-rich cell wall of *Mycobacterium tuberculosis*.

Hexyl isonicotinate serves as a lipophilic prodrug. The hexyl chain increases the partition coefficient (LogP ~3.6), facilitating membrane permeation. Once inside the bacterial cell or host macrophage, non-specific esterases hydrolyze the ester, releasing the active isonicotinic acid core (or allowing further conversion to isoniazid-like metabolites).



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Figure 2: Lipophilic prodrug activation pathway targeting mycobacterial cell walls.

Comparative Activity

- Antimicrobial: Studies on isonicotinic acid esters suggest they act as precursors. While less potent than Isoniazid (hydrazide), esters like hexyl isonicotinate avoid the specific resistance mechanisms associated with KatG activation, although they require different activation pathways.

- Vasodilation: Unlike Hexyl Nicotinate, the isonicotinate isomer is not a potent vasodilator. The position of the nitrogen relative to the ester is crucial for the rubefacient effect on skin capillaries.

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for CAS 71653-48-0 is limited compared to the nicotinate isomer, standard pyridine ester protocols apply.

- Hazards:
 - Skin/Eye Irritant: Esters of pyridinecarboxylic acids are generally irritating to mucous membranes.
 - Sensitization: Potential skin sensitizer upon repeated exposure.
- Storage:
 - Store under inert atmosphere () to prevent slow hydrolysis by atmospheric moisture.
 - Keep cool (2–8°C) to maintain ester stability.
- Disposal:
 - Do not dispose of in standard drains. Pyridine derivatives require incineration with a scrubber for nitrogen oxides ().

References

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esters).

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